Cas no 1261897-70-4 (5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol)

5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound featuring both hydroxymethyl and trifluoromethoxy functional groups. The presence of the hydroxymethyl group enhances its solubility in polar solvents, while the electron-withdrawing trifluoromethoxy group contributes to its stability and potential reactivity in electrophilic substitution reactions. This structural combination makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, including improved thermal stability and resistance to metabolic degradation, are attributed to the trifluoromethoxy moiety. The compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its ability to modulate lipophilicity and binding affinity.
5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol structure
1261897-70-4 structure
Product Name:5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol
CAS No:1261897-70-4
MF:C14H11F3O3
MW:284.230554819107
MDL:MFCD18316226
CID:2762031
PubChem ID:53221949
Update Time:2025-07-02

5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
    • DTXSID70686537
    • MFCD18316226
    • 1261897-70-4
    • 5-(2-HYDROXYMETHYLPHENYL)-3-TRIFLUOROMETHOXYPHENOL
    • 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%
    • 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol
    • MDL: MFCD18316226
    • Inchi: 1S/C14H11F3O3/c15-14(16,17)20-12-6-10(5-11(19)7-12)13-4-2-1-3-9(13)8-18/h1-7,18-19H,8H2
    • InChI Key: WDNNBUYJOYERBW-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(=CC(=C1)C1C=CC=CC=1CO)O)(F)F

Computed Properties

  • Exact Mass: 284.06602869Da
  • Monoisotopic Mass: 284.06602869Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.7Ų

5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322434-5 g
5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261897-70-4 95%
5g
€1159.00 2023-04-26
abcr
AB322434-5g
5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, 95%; .
1261897-70-4 95%
5g
€1159.00 2025-04-21

5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol Suppliers

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(CAS:1261897-70-4)
Order Number:A1114843
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:08
Price ($):687.0
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Additional information on 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol

Introduction to 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol (CAS No. 1261897-70-4)

5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261897-70-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif comprising a hydroxymethyl-substituted phenyl ring and a trifluoromethoxyphenolic moiety, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both hydroxymethyl and trifluoromethoxy functional groups imparts distinct electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.

The structural configuration of 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol is characterized by its aromatic system, which is further modulated by the electron-donating hydroxymethyl group at the 2-position and the electron-withdrawing trifluoromethoxy group at the 3-position. This dual substitution pattern creates a balance of polarity and lipophilicity, which is often desirable in drug candidates. The hydroxymethyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the trifluoromethoxy group contributes to metabolic stability and bioavailability by reducing nucleophilic attack.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The scaffold of 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol has been explored as a potential lead compound in the design of inhibitors for enzymes involved in inflammatory responses, cancer progression, and metabolic disorders. For instance, studies have demonstrated its inhibitory activity against certain kinases and phosphodiesterases, which are key players in cellular signaling networks. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity by improving interactions with hydrophobic pockets in protein targets.

The synthesis of 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. One common approach involves the Friedel-Crafts alkylation of a halogenated aromatic precursor followed by nucleophilic aromatic substitution with a hydroxymethylating agent. Subsequent functionalization at the 3-position with a trifluoromethoxy group can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies leverage advanced techniques such as palladium-catalyzed coupling reactions and transition-metal-mediated transformations to achieve high yields and enantioselectivity.

The pharmacological profile of 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol has been investigated in various preclinical models. Initial studies have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting pro-inflammatory enzyme activities. Additionally, its ability to interact with specific protein targets has led to explorations in oncology research, where it shows promise in disrupting signaling pathways involved in tumor growth and metastasis. The hydroxymethyl group's capacity for hydrogen bonding has been exploited to enhance binding to biological receptors, while the trifluoromethoxy group contributes to structural rigidity and improved pharmacokinetic properties.

Advances in computational chemistry have further accelerated the discovery process for compounds like 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol. Molecular modeling techniques allow researchers to predict binding affinities, optimize molecular geometry, and identify key interaction sites between the compound and biological targets. These computational insights guide experimental design and help streamline the development of novel drug candidates. Additionally, virtual screening methods have been employed to identify derivatives of this scaffold with enhanced potency and selectivity.

The role of 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol as an intermediate in more complex synthetic pathways cannot be overstated. Its versatile structure allows for further derivatization into more sophisticated molecules with tailored pharmacological properties. For example, introducing additional functional groups or altering the substitution pattern can lead to compounds with improved solubility, bioavailability, or target specificity. Such modifications are crucial for advancing from lead compounds to viable drug candidates that meet stringent pharmacological requirements.

In conclusion, 5-(2-Hydroxymethylphenyl)-3-trifluoromethoxyphenol (CAS No. 1261897-70-4) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its synthesis showcases the sophistication of modern organic chemistry techniques, while its pharmacological profile highlights its versatility as a scaffold for drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in developing innovative treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:1261897-70-4)
A1114843
Purity:99%
Quantity:5g
Price ($):687.0
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